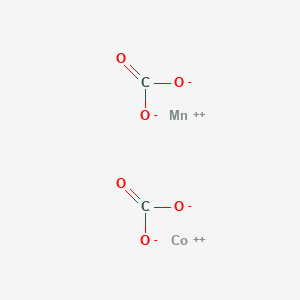
Cobalt manganese carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt manganese carbonate is a compound that consists of cobalt, manganese, and carbonate ions. It is often used as a precursor in the synthesis of various materials, particularly in the field of battery technology. The compound is known for its stability and ability to form homogeneous mixtures, making it a valuable component in the production of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt manganese carbonate can be synthesized through a carbonate precipitation method. This involves dissolving cobalt sulfate, manganese sulfate, and a carbonate source such as ammonium bicarbonate in distilled water. The pH of the solution is adjusted to favor the precipitation of the carbonate precursor. The resulting precipitate is then filtered, washed, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously mixed and the pH is carefully controlled. The precipitated carbonate is then subjected to further processing, such as calcination, to achieve the desired purity and phase composition .
Chemical Reactions Analysis
Types of Reactions
Cobalt manganese carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of cobalt and manganese.
Reduction: It can be reduced to form metallic cobalt and manganese.
Substitution: The carbonate ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves heating the compound in the presence of oxygen or an oxidizing agent.
Reduction: Often carried out using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Requires the presence of other anions and suitable reaction conditions, such as elevated temperatures and pressures.
Major Products
Oxidation: Produces cobalt oxide and manganese oxide.
Reduction: Results in the formation of metallic cobalt and manganese.
Substitution: Leads to the formation of various substituted carbonate compounds
Scientific Research Applications
Cobalt manganese carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, particularly in the field of battery technology.
Biology: Investigated for its potential use in biological systems, such as in the development of biosensors.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of catalysts, pigments, and other industrial materials .
Mechanism of Action
The mechanism by which cobalt manganese carbonate exerts its effects is primarily through its ability to form stable complexes with other ions and molecules. This stability allows it to act as a precursor in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Nickel manganese carbonate
- Cobalt nickel carbonate
- Manganese carbonate
Uniqueness
Cobalt manganese carbonate is unique due to its ability to form homogeneous and stable mixtures, which is particularly valuable in the synthesis of advanced materials. Compared to similar compounds, it offers enhanced stability and performance in various applications, such as in battery technology and catalysis .
Properties
CAS No. |
334982-29-5 |
|---|---|
Molecular Formula |
C2CoMnO6 |
Molecular Weight |
233.89 g/mol |
IUPAC Name |
cobalt(2+);manganese(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.Co.Mn/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
InChI Key |
HJZMCWKYJQFMPG-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















